1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ionisation and Methylation Reactions
Purine-6,8-diones, similar to the specified compound, have been studied for their ionisation and methylation reactions. These compounds are divided into classes based on their physical properties and substituents. Their reactions involve proton loss, methylation, and protonation predominantly in the pyrimidine ring, which is relevant for understanding their chemical behavior and potential applications in pharmaceuticals and chemical synthesis (Rahat, Bergmann, & Tamir, 1974).
Methylation and Reduction of Purines
Studies on the methylation and reduction of purines, including compounds similar to 1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, provide insights into their stereochemistry. This research is crucial for understanding how these compounds can be modified and used in different chemical contexts, such as in the development of new pharmaceuticals or as intermediates in organic synthesis (Armarego & Reece, 1976).
Interaction Patterns in Methylxanthines
Research on methylxanthines, which are structurally related to the specified compound, explores their interaction patterns, including hydrogen bonds and π-π stacking interactions. This is significant for pharmaceutical applications, particularly in understanding how these compounds interact with biological targets such as receptors or enzymes (Latosinska et al., 2014).
Structural Analysis
The crystal structure of compounds related to 1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, such as 7-methyl-8-oxo-7,8-dihydroguanosine, has been determined. This type of research is crucial for understanding the molecular geometry and potential binding interactions of these compounds, which can inform their use in drug design and other applications (Larson, Cottam, & Robins, 1989).
Synthesis of Related Compounds
Studies on the synthesis of related purinediones and their properties provide insights into methods for creating similar compounds. Understanding these synthesis pathways is essential for developing new drugs and materials based on the purine structure (Coburn & Taylor, 1982).
properties
IUPAC Name |
1-methyl-9-(2-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-9-6-7-12-19(17)27-14-8-15-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)16-13-18-10-4-3-5-11-18/h3-7,9-12H,8,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVVDHOBQQDJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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